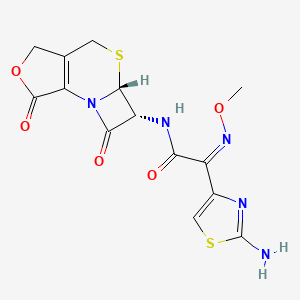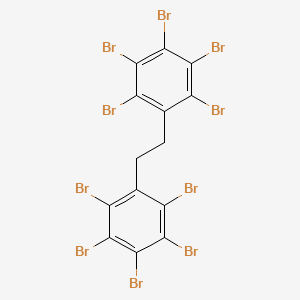
1,2-Bis(perbromophenyl)ethane
Overview
Description
1,2-Bis(perbromophenyl)ethane: is a brominated flame retardant with the chemical formula C14H4Br10 . It is known for its high bromine content, which contributes to its effectiveness in preventing the spread of flames. This compound is commonly used in various industrial applications, particularly in the production of plastics, textiles, and electronic devices .
Mechanism of Action
Target of Action
It is widely used as a brominated flame retardant , suggesting that its primary targets are flammable materials. It is added to these materials to inhibit or resist the spread of fire .
Mode of Action
As a flame retardant, it likely works by releasing bromine atoms when heated. These atoms can then interfere with the combustion process, slowing down the rate of burning and reducing the spread of fire .
Pharmacokinetics
It is known to be a solid at room temperature and has very low water solubility .
Result of Action
The primary result of the action of 1,2-Bis(perbromophenyl)ethane is the retardation of fire. It is added to various materials, including thermoplastics, thermosets, textiles, and coatings, to inhibit or resist the spread of fire .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be stable under normal storage conditions, but it should be kept away from ignition sources and high temperatures .
Biochemical Analysis
Biochemical Properties
1,2-Bis(perbromophenyl)ethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, this compound has been found to bind to serum albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. These changes can lead to altered cellular homeostasis and potentially contribute to the development of various diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. Additionally, this compound has been shown to modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to xenobiotic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to UV light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and reproductive toxicity. Studies have shown that high doses of this compound can lead to liver damage, characterized by hepatocellular vacuolation and centrilobular hepatocytomegaly. Additionally, high doses have been associated with neurobehavioral changes and reproductive abnormalities in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The distribution of this compound within the body can affect its localization and accumulation, potentially leading to tissue-specific toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound has been found to localize in various cellular compartments, including the endoplasmic reticulum (ER) and mitochondria. The localization to the ER is particularly significant, as it is the site of cytochrome P450 enzyme activity, where the compound can exert its effects on enzyme function and metabolism. Additionally, the presence of this compound in mitochondria can lead to mitochondrial dysfunction and contribute to cellular oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(perbromophenyl)ethane can be synthesized through a multi-step process involving the bromination of diphenylethane. The typical synthetic route involves the following steps :
-
Synthesis of Diphenylethane:
Reactants: Benzene and ethylene.
Catalyst: Aluminum chloride (AlCl3).
Conditions: The reaction is carried out at elevated temperatures (around 60°C) with continuous stirring.
Product: Diphenylethane.
-
Bromination of Diphenylethane:
Reactants: Diphenylethane and bromine (Br2).
Conditions: The reaction mixture is heated to around 60°C and stirred for several hours.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(perbromophenyl)ethane undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives such as this compound-1,2-dione.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Conducted under anhydrous conditions.
Products: Reduced derivatives such as 1,2-bis(perbromophenyl)ethanol.
-
Substitution:
Reagents: Nucleophiles such as sodium hydroxide (NaOH).
Conditions: Typically performed in polar solvents.
Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(perbromophenyl)ethane has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a flame retardant in the synthesis of polymers and resins.
- Acts as a precursor for the synthesis of other brominated compounds.
-
Biology:
- Studied for its potential effects on biological systems, particularly its impact on enzyme activity and cellular processes.
-
Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
-
Industry:
Comparison with Similar Compounds
-
Decabromodiphenyl Ether (DBDE):
- Similar in structure and function but has raised environmental and health concerns.
- Used as a flame retardant in various applications.
-
Hexabromocyclododecane (HBCD):
- Another brominated flame retardant with similar applications.
- Known for its high efficiency but also associated with environmental persistence.
Uniqueness of 1,2-Bis(perbromophenyl)ethane: this compound is unique due to its high bromine content, which provides superior flame-retardant properties. It is also considered to be more environmentally friendly compared to some other brominated flame retardants, as it does not produce toxic by-products during combustion .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQKBFHEWDPQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052732 | |
| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
971.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Insoluble in water | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
84852-53-9 | |
| Record name | Decabromodiphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84852-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decabromodiphenyl ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECABROMODIPHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ2532TA0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>345 °C | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



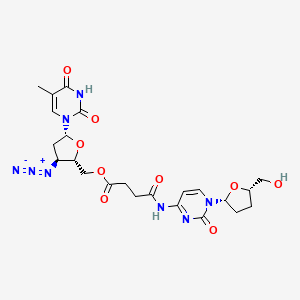
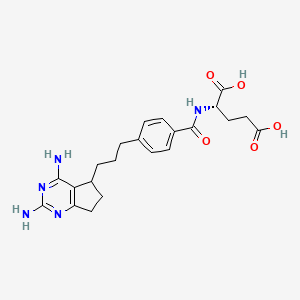


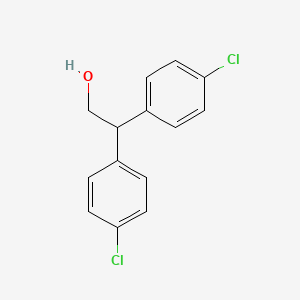


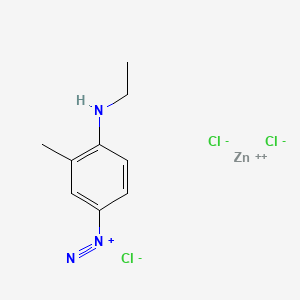
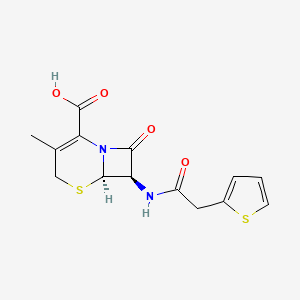
![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


